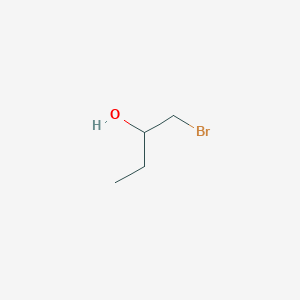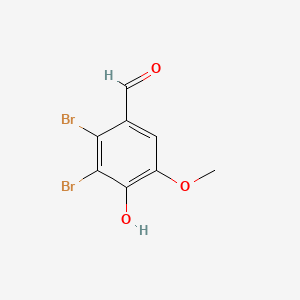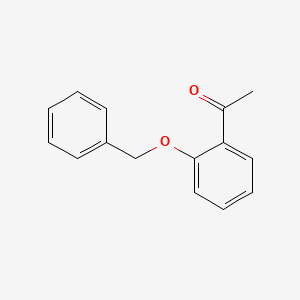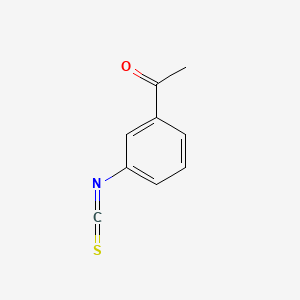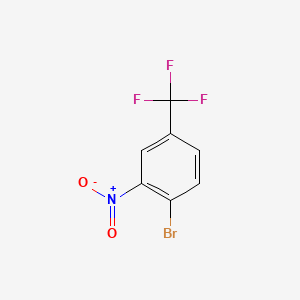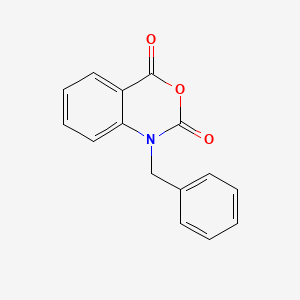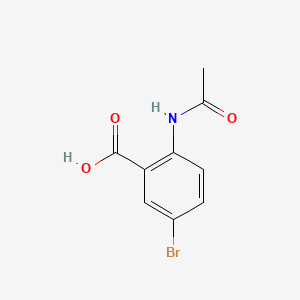
1-Butanol, DMTBS
概要
説明
1-Butanol, tert-butyldimethylsilyl ether, also known as 1-Butanol, DMTBS, is a derivative of 1-Butanol. It is a primary alcohol with the chemical formula C4H9OH and a linear structure. The compound is commonly used in organic synthesis and as a reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: 1-Butanol, tert-butyldimethylsilyl ether can be synthesized through the reaction of 1-Butanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: While specific industrial production methods for 1-Butanol, tert-butyldimethylsilyl ether are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
化学反応の分析
Types of Reactions: 1-Butanol, tert-butyldimethylsilyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butanal or butanoic acid under specific conditions.
Reduction: It can be reduced to form butane.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens or other nucleophiles in the presence of a base.
Major Products:
Oxidation: Butanal, butanoic acid.
Reduction: Butane.
Substitution: Various butyl derivatives depending on the nucleophile used.
科学的研究の応用
1-Butanol, tert-butyldimethylsilyl ether is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a protecting group for alcohols.
Biology: In the study of metabolic pathways and enzyme reactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1-Butanol, tert-butyldimethylsilyl ether involves several molecular targets and pathways. It interacts with enzymes such as haloalkane dehalogenase, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin. These interactions lead to various biochemical effects, including the inhibition or activation of specific metabolic pathways.
類似化合物との比較
Isobutanol: An isomer of 1-Butanol with a branched structure.
Butan-2-ol: Another isomer of 1-Butanol with the hydroxyl group on the second carbon.
tert-Butanol: A tertiary alcohol with a different structure and reactivity.
Uniqueness: 1-Butanol, tert-butyldimethylsilyl ether is unique due to its specific structure and reactivity. It serves as a versatile reagent in organic synthesis and offers distinct advantages in terms of stability and selectivity compared to its isomers.
特性
IUPAC Name |
butoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOXIEOGBKDPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336112 | |
| Record name | 1-Butanol, DMTBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37170-50-6 | |
| Record name | 1-Butanol, DMTBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1268019.png)
![2-[(Chloroacetyl)amino]benzamide](/img/structure/B1268020.png)
![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)
